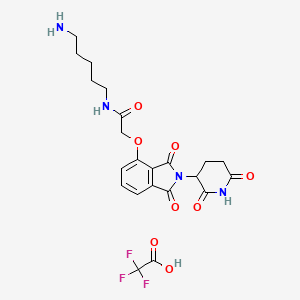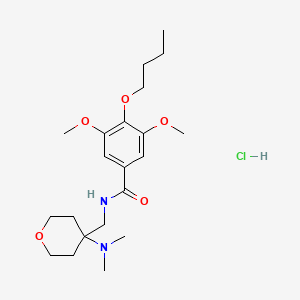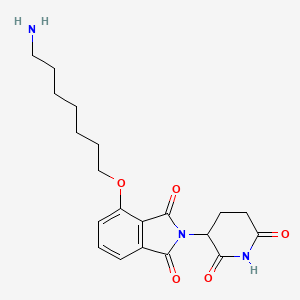
Br-PEG2-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Br-PEG2-oxazolidin-2-one: is a compound that belongs to the class of PEG-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound has a molecular weight of 282.13 g/mol and a chemical formula of C9H16BrNO4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG2-oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with a PEG (polyethylene glycol) chain that has a bromine atom attached. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods ensure the compound is produced with high purity and yield, suitable for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Br-PEG2-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached .
Wissenschaftliche Forschungsanwendungen
Chemistry: Br-PEG2-oxazolidin-2-one is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: In biological research, PROTACs containing this compound are used to selectively degrade target proteins, providing insights into protein function and potential therapeutic targets .
Medicine: The compound is being explored for its potential in developing targeted therapies for various diseases, including cancer and neurodegenerative disorders .
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Wirkmechanismus
Br-PEG2-oxazolidin-2-one functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the ubiquitination and subsequent degradation of the target protein .
Vergleich Mit ähnlichen Verbindungen
PEG-based PROTAC linkers: These include other PEG linkers with different functional groups.
Alkyl-Chain Linkers: These linkers have alkyl chains instead of PEG chains.
Alkyl/Ether Linkers: These linkers contain both alkyl and ether groups
Uniqueness: Br-PEG2-oxazolidin-2-one is unique due to its specific combination of a PEG chain and an oxazolidin-2-one moiety, which provides distinct chemical properties and reactivity compared to other linkers .
Eigenschaften
Molekularformel |
C9H16BrNO4 |
|---|---|
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
3-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16BrNO4/c10-1-4-13-7-8-14-5-2-11-3-6-15-9(11)12/h1-8H2 |
InChI-Schlüssel |
ILZHRTGCGAAXCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)N1CCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)

![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)



![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)

![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)


![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)


